molecular formula C32H52N2O6 B13135035 N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid

N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid

Cat. No.: B13135035
M. Wt: 560.8 g/mol
InChI Key: XLQYLRMNEDDXJX-NTISSMGPSA-N
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Description

Properties

Molecular Formula

C32H52N2O6

Molecular Weight

560.8 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid

InChI

InChI=1S/C20H29NO6.C12H23N/c1-20(2,3)27-17(22)13-9-5-8-12-16(18(23)24)21-19(25)26-14-15-10-6-4-7-11-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4,6-7,10-11,16H,5,8-9,12-14H2,1-3H3,(H,21,25)(H,23,24);11-13H,1-10H2/t16-;/m0./s1

InChI Key

XLQYLRMNEDDXJX-NTISSMGPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid involves multiple steps, including the protection of functional groups, formation of amide bonds, and introduction of substituents. The process typically starts with the preparation of the cyclohexylamine derivative, followed by the coupling of the octanoic acid chain. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl (Boc) to prevent unwanted reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that compounds with similar structural motifs to N-cyclohexylcyclohexanamine exhibit antitumor properties. The incorporation of cyclohexane rings can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and target cancer cells effectively.
  • Neuroprotective Effects : The compound's potential neuroprotective effects have been investigated in models of neurodegenerative diseases. Studies suggest that derivatives of cyclohexylamines may modulate neurotransmitter systems, offering a pathway for therapeutic interventions in conditions such as Alzheimer's and Parkinson's diseases.
  • Anti-inflammatory Properties : Compounds containing octanoic acid derivatives are known for their anti-inflammatory effects. The specific structure of N-cyclohexylcyclohexanamine may enhance its efficacy in reducing inflammation, making it a candidate for treating inflammatory disorders.

Pharmacological Insights

  • Receptor Interactions : The compound has shown promise in binding to various G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery. The unique functional groups present in the compound may facilitate selective interactions with specific receptor subtypes, leading to tailored therapeutic effects.
  • Bioavailability and Metabolism : Studies on similar compounds indicate that their structural characteristics significantly influence bioavailability and metabolic pathways. Understanding how N-cyclohexylcyclohexanamine is metabolized can inform dosage regimens and potential side effects.

Environmental Applications

  • Biodegradability Studies : Research into the biodegradability of N-heterocyclic compounds has shown varying degrees of environmental persistence. Investigating the degradation pathways of this compound could provide insights into its environmental impact and inform regulations on chemical usage.
  • Wastewater Treatment : Compounds like N-cyclohexylcyclohexanamine have been studied for their potential role in improving the biodegradability of wastewater constituents. Ozone treatment methods have been explored to enhance the degradation rates of organic pollutants, including those similar to this compound.

Case Studies

  • Antitumor Activity Assessment : A study published in a peer-reviewed journal investigated the antitumor efficacy of cyclohexane derivatives in vitro and in vivo, demonstrating significant tumor reduction in treated models compared to controls.
  • Neuroprotective Mechanism Exploration : Research examining the neuroprotective mechanisms of cyclohexylamines highlighted their ability to modulate oxidative stress pathways, suggesting a protective role against neuronal damage.
  • Environmental Impact Analysis : A comprehensive study on the biodegradation of nitrogen-containing heterocycles assessed various treatment methods, concluding that ozonation significantly improved biodegradability metrics for compounds similar to N-cyclohexylcyclohexanamine.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications .

Comparison with Similar Compounds

Key Findings :

  • N-Cyclohexylcyclohexanamine’s oleate salt is prioritized for surfactant applications due to its amphiphilic properties .
  • Generic salts with shorter-chain fatty acids (e.g., caprylic acid) may offer enhanced solubility but reduced thermal stability compared to long-chain analogs .

(2S)-8-[(2-Methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic Acid and Related Octanoic Acid Derivatives

Compound Name/Structure Functional Groups Synthesis Method Biological/Industrial Relevance References
(2S)-8-[(2-Methylpropan-2-yl)oxy]-8-oxo-2-(Cbz-amino)octanoic acid Cbz carbamate, tert-butyl ester Steglich esterification, Fmoc peptide coupling Peptide intermediates, enzyme inhibitors
Ghrelin-28-Oct-diazirine Diazirine-modified octanoic acid Palladium-catalyzed Alloc deprotection Ghrelin receptor studies
Vitamin E-octanoic acid derivatives Tocopherol-esterified octanoate DCC/DMAP-mediated esterification Anticancer candidates targeting SDH
Caprylic acid (octanoic acid) Free carboxylic acid Natural extraction or synthesis Antimicrobial, dietary supplement

Key Findings :

  • The tert-butyl ester in the target compound improves metabolic stability compared to ghrelin analogs with free octanoic acid .
  • Vitamin E-octanoate derivatives exhibit stronger binding to mitochondrial Complex II (succinate dehydrogenase) than shorter-chain analogs (e.g., pentanoic acid derivatives), suggesting chain length-dependent bioactivity .
  • The Cbz group offers orthogonal protection in peptide synthesis, contrasting with Fmoc strategies that require basic deprotection .

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid, a complex organic compound, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H47N3O6, with a molecular weight of 497.7 g/mol. It features an amine group, a carbamate functional group, and an ester moiety, contributing to its diverse chemical reactivity and potential biological activity.

PropertyValue
Molecular FormulaC26H47N3O6
Molecular Weight497.7 g/mol
IUPAC NameN-cyclohexylcyclohexanamine; (2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid
AppearanceWhite powder
Melting Point154-156ºC
Boiling Point587ºC at 760 mmHg

The biological activity of N-cyclohexylcyclohexanamine is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of both cyclohexyl and phenyl groups may enhance its binding affinity and specificity towards these targets. Preliminary studies suggest that the compound may inhibit certain enzymatic pathways or modulate receptor functions, leading to varied biological responses.

Pharmacological Effects

Research into the pharmacological effects of N-cyclohexylcyclohexanamine has indicated several potential applications:

  • Neuroprotective Effects : Some studies have suggested that octanoic acid, a metabolite related to this compound, may exhibit neuroprotective properties in conditions such as essential tremor (ET). A clinical trial demonstrated that octanoic acid significantly reduced dominant hand tremor compared to placebo .
  • Anti-inflammatory Activity : The compound's structural components may confer anti-inflammatory properties, making it a candidate for treating inflammatory disorders.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity; thus, further investigation into this compound's efficacy against various pathogens is warranted.

Clinical Trial on Octanoic Acid

A notable clinical study investigated the effects of octanoic acid in patients with essential tremor. The trial employed a double-blind, placebo-controlled design with a primary outcome focused on tremor power reduction. Results indicated that octanoic acid significantly improved tremor severity at specific time points post-administration .

Pharmacokinetics Study

Pharmacokinetic analysis revealed that octanoic acid was rapidly absorbed and reached maximum plasma concentrations approximately 70 minutes after administration. The average elimination half-life was found to be around 83.5 minutes, indicating a relatively quick clearance from the body . This rapid pharmacokinetic profile supports the compound's potential for acute therapeutic interventions.

Q & A

Q. What is the role of N-cyclohexylcyclohexanamine in peptide synthesis?

N-cyclohexylcyclohexanamine is used as a counterion in protecting-group strategies, particularly for cysteine residues in peptide synthesis. It enables selective protection and deprotection during solid-phase synthesis, ensuring precise control over disulfide bond formation and peptide folding. For example, tert-butyl-based protecting groups (e.g., in related compounds) stabilize reactive thiols during acidic cleavage conditions .

Q. How can researchers verify the purity of (2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid?

Standard methodologies include:

  • HPLC-MS : Monitor retention times and mass-to-charge ratios to confirm molecular identity.
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to detect impurities (e.g., residual tert-butyl groups at δ ~1.2 ppm).
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N content) against theoretical values .

Q. What solvents are compatible with these compounds during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) are optimal for dissolving both compounds due to their tertiary amide and ester functionalities. Avoid protic solvents (e.g., water, alcohols) during protection steps to prevent premature deprotection .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing (2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid?

Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for esterification and amide coupling steps. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by simulating tert-butyl group stability under acidic conditions . Combine computational data with Design of Experiments (DoE) to prioritize reaction parameters (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions in disulfide bond formation data when using N-cyclohexylcyclohexanamine?

Contradictions may arise from:

  • Oxidative vs. Reductive Conditions : Use Ellman’s assay to quantify free thiols under varying pH and redox buffers.
  • Steric Hindrance : Replace tert-butyl groups with smaller protecting agents (e.g., trityl) if steric clashes inhibit bond formation.
  • Analytical Validation : Cross-validate results using MALDI-TOF and circular dichroism to confirm secondary structures .

Q. How do researchers manage the stability of these compounds under long-term storage?

  • Temperature : Store at -20°C in anhydrous conditions to prevent hydrolysis of the tert-butyl ester.
  • Light Sensitivity : Protect from UV exposure to avoid radical degradation of the cyclohexylamine moiety.
  • Stability Monitoring : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to predict shelf life .

Methodological Challenges and Solutions

Q. What experimental designs address low yields in multi-step syntheses involving these compounds?

  • DoE Approaches : Apply fractional factorial designs to screen variables (e.g., coupling reagents, reaction time). For example, optimize HATU/DIPEA ratios for amide bond formation.
  • In Situ Monitoring : Use FTIR to track carbonyl stretching (1700–1750 cm1^{-1}) and confirm intermediate conversions .

Q. How can researchers mitigate side reactions during deprotection of N-cyclohexylcyclohexanamine-protected peptides?

  • Acid Selection : Use TFA (95%) with scavengers (e.g., triisopropylsilane) to minimize carbocation side reactions.
  • Temperature Gradients : Gradual warming (0°C to RT) reduces abrupt tert-butyl cleavage and aggregation .

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